molecular formula C8H16O B096542 trans-2-Octen-1-Ol CAS No. 18409-17-1

trans-2-Octen-1-Ol

Cat. No. B096542
CAS RN: 18409-17-1
M. Wt: 128.21 g/mol
InChI Key: AYQPVPFZWIQERS-VOTSOKGWSA-N
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Description

Trans-2-Octen-1-ol, also known as (E)-2-Octen-1-ol, is a chemical compound with the formula C8H16O . It is used as a biochemical reagent and can be utilized as a biological material or organic compound for life science related research . It has a role as a flavoring agent and a fragrance .


Synthesis Analysis

Trans-2-Octen-1-ol can be synthesized using various methods. For instance, it can be synthesized using sodium tetrahydroborate . Another method involves the use of diisobutylaluminium hydride . The yield of the product varies depending on the method used .


Molecular Structure Analysis

The molecular structure of trans-2-Octen-1-ol consists of 8 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey for trans-2-Octen-1-ol is AYQPVPFZWIQERS-VOTSOKGWSA-N .


Chemical Reactions Analysis

Trans-2-Octen-1-ol can undergo various chemical reactions. For instance, it can react with sodium formate and N-tosylethylenediamine at 80℃ for 4.5 hours . It can also react with hydrogen in water .


Physical And Chemical Properties Analysis

Trans-2-Octen-1-ol has a molecular weight of 128.21 . It has a refractive index of n20/D 1.4460 (lit.) . The boiling point is 85-87 °C/10 mmHg (lit.) , and it has a density of 0.843 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Wine and Grapes Research : Trans-2-Octen-1-Ol is used in the wine industry to quantify volatile compounds responsible for off-aromas, such as earthy odors, found in wine and grapes . The method involves a fast and simple headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS) for simultaneous determination .

  • Life Science Research : Trans-2-Octen-1-Ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

  • Organic Compound Research : Trans-2-Octen-1-Ol is used in research involving organic compounds .

  • Biochemical Reagent Research : Trans-2-Octen-1-Ol is used as a biochemical reagent in various research fields .

  • Off-aromas Research : Trans-2-Octen-1-Ol is used in research to quantify volatile compounds responsible for off-aromas .

  • Food and Beverage Industry : Trans-2-Octen-1-Ol is reported to be present in various food items such as apple, bilberry, cranberry, guava, orange, grape, melon, peas, strawberry jam, potato, roasted turkey and chicken, cognac, rum, tea, cloudberry, mushroom, kelp, malt, dried bonito and endive . It is used in these industries to enhance the flavor and aroma of food and beverages.

  • Chemical Industry : Trans-2-Octen-1-Ol is used as a building block in the chemical industry . It is used in the synthesis of various organic compounds .

  • Pharmaceutical Industry : Trans-2-Octen-1-Ol can be used in the pharmaceutical industry as a biochemical reagent . It can be used in the synthesis of various pharmaceutical compounds .

  • Organic Building Blocks : Trans-2-Octen-1-Ol is used as an organic building block in various chemical reactions . It is used in the synthesis of various organic compounds .

  • Chemical Synthesis : Trans-2-Octen-1-Ol is used in chemical synthesis as a reagent . It can be used in the synthesis of various chemical compounds .

  • Flavor and Fragrance : Trans-2-Octen-1-Ol is reported to be present in various food items and beverages, contributing to their flavor and fragrance . It is used in the food and beverage industry to enhance the flavor and aroma of products .

  • Life Science Research : Trans-2-Octen-1-Ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Safety And Hazards

Trans-2-Octen-1-ol is classified as a combustible liquid . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

(E)-oct-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQPVPFZWIQERS-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885036
Record name (2E)-2-Octen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Meaty, roasted aroma
Record name (E)-2-Octen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1369/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in hexane, triacetin; Insoluble in water, Soluble (in ethanol)
Record name (E)-2-Octen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1369/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.847-0.853
Record name (E)-2-Octen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1369/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

trans-2-Octen-1-Ol

CAS RN

18409-17-1, 22104-78-5
Record name (E)-2-Octen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18409-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octen-1-ol, (2E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octen-1-ol, (2E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octen-1-ol, (2E)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2E)-2-Octen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-oct-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-OCTEN-1-OL, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K54ST7V77U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A hexane solution of n-butyllithium (2.1 mmol) was cooled at 0° C. under the argon atmosphere. A hexane solution of n-butanol (75.9 mg; 1.0 mmol) was added dropwise thereto and stirred. To the resulting solution, there was further added dropwise a hexane solution of 3,4-epoxy-butene-1 (70.0 mg; 1 mmol), and after the addition was completed, the resulting mixture was cooled at 0° C. for 1 hour and at room temperature for 30 minutes, followed by the usual work up. Removal of the solvent and distillation of the residue gave 63 mg of 2-octen-1-ol (yield, 49%). After acetylation of the thus obtained product, gas chromatographic analysis (PEG 20M, 4 m) was effected at a temperature of 130° C. The retention times of Z-isomer and E-isomer were respectively 13.7 minutes and 14.7 minutes, and the Z/E ratio was 89.1/10.9.
Quantity
70 mg
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75.9 mg
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2.1 mmol
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Yield
49%

Synthesis routes and methods II

Procedure details

A solution of 258 mg of TMEDA in 1 ml of hexane was cooled to 0° C., and a hexane solution of n-butyllithium (1.1 mmol) was added dropwise thereto under a nitrogen atmosphere and stirred at 0° C. To the resultant mixture, there was added dropwise 1 ml of a hexane solution of 3,4-epoxy-butene-1 (1 mol/liter). After completion of the addition, the resultant mixture was stirred at 0° C. for 1 hour and at room temperature for 30 minutes, followed by the usual work up. After removal of the solvent, the residue was distilled to give 41 mg of 2-octen-1-ol as a colorless oily product (yield, 32%). After acetylation of the thus obtained product, gas chromatographic analysis (PEG 20M, 45 m) was effected at a temperature of 130° C. The Z/E ratio was 76.8/23.2.
Name
Quantity
258 mg
Type
reactant
Reaction Step One
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1 mL
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resultant mixture
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1.1 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
trans-2-Octen-1-Ol

Citations

For This Compound
179
Citations
E Kaminśki, LM Libbey, S Stawicki… - Applied …, 1972 - Am Soc Microbiol
… We are much obliged to Gunilla Ekstrom, Research Assistant at the Swedish Institute for Food Preservation Research (SIK) in Goteborg for the sample of trans-2-octen-1ol. …
Number of citations: 115 journals.asm.org
A Grira, C Amarandei, C Roman… - The Journal of …, 2022 - ACS Publications
… Note that this work represents the first investigation of trans-2-octen-1-ol + O 3 kinetics. Further, the development of structure–activity relationships (SAR) for atmospheric chemistry …
Number of citations: 3 pubs.acs.org
PG Pinho, B Ribeiro, RF Gonçalves… - Journal of Agricultural …, 2008 - ACS Publications
… C8OL: sum of alcohols with 8 carbon (3-octanol, 1-octen-3-ol, trans-2-octen-1-ol). C8One: sum of ketones with 8 carbon atoms (3-octanone, 1-octen-3-one). Sum of terpenes (linalool, …
Number of citations: 171 pubs.acs.org
N Sadoughi, LM Schmidtke, G Antalick… - Journal of Agricultural …, 2015 - ACS Publications
… with earthy, muddy, or mushroom odor are 2-isobutyl-3-methoxypyrazine, (7) 2-isopropyl-3-methoxypyrazine, 3-octanone, 1-octen-3-one, fenchone, fenchol, and trans-2-octen-1-ol, …
Number of citations: 42 pubs.acs.org
L Jiang, Y Qiu, MC Dumlao, WA Donald, CC Steel… - Food Chemistry, 2023 - Elsevier
… On the other hand, the difference in trans-2-octen-1-ol concentrations in the two treatment … The correlation between trans-2-octen-1-ol and B. cinerea infection is not as high as the …
Number of citations: 3 www.sciencedirect.com
吴丹璇, 高子武, 吴鹏, 许志诚, 高苏敏… - … FOOD SCIENCE & …, 2022 - xdspkj.ijournals.cn
… D-Limonene, (-)-β-pinene, anethole had a significantly positive correlation with the spices; trans-2-Octen-1-ol, octanal, nonanal, trans-2-octenal were significantly correlated with the oil …
Number of citations: 1 xdspkj.ijournals.cn
P Pinho, B Ribeiro, R Gonçalves… - 12th Weurman …, 2008 - bibliotecadigital.ipb.pt
… One of them is rich in C8 derivatives, such as 3-octanol, 1-octen-3-ol, trans-2-octen-1-ol, 3-octanone and 1-octen-3-one; another one is rich in terpenic volatile compounds; and the last …
Number of citations: 11 bibliotecadigital.ipb.pt
L Wu, X Wang, J Hao, N Zhu, M Wang - Foods, 2023 - mdpi.com
… OPLS–DA identified isoamyl butyrate and trans-2-octen-1-ol as characteristic markers. Enrichment … This demonstrated that isoamyl butyrate and trans-2-octen-1-ol could be used as …
Number of citations: 3 www.mdpi.com
MN Indira - Research Journal of Pharmacy and Technology, 2022 - indianjournals.com
The occurrence of diverse secondary metabolites have been reported from different species of Drymaria. The present study was carried out to identify the bio compounds that are …
Number of citations: 1 www.indianjournals.com
TA Misharina, SM Muhutdinova, GG Zharikova… - Applied Biochemistry …, 2009 - Springer
The composition of aroma compounds in cooked and canned cepe (Boletus edulis) and in cooked oyster mushrooms (Pleurotus ostreatus) is studied using capillary gas …
Number of citations: 47 link.springer.com

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